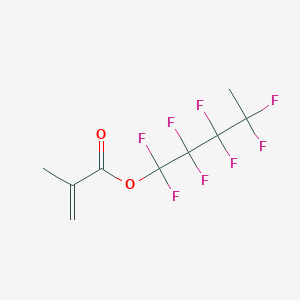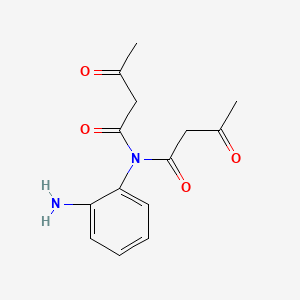
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an aminophenyl group and a dioxobutyl group attached to a central oxobutanamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide typically involves the reaction of 2-aminophenylamine with a suitable dioxobutyl derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amide formation. Common reagents used in the synthesis may include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the dioxobutyl group can modulate the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(2-aminophenyl)-N-(1,3-dioxobutyl)-3-oxobutanamide: can be compared with other amides such as N-(2-aminophenyl)-N-(1,3-dioxobutyl)-2-oxobutanamide or N-(2-aminophenyl)-N-(1,3-dioxobutyl)-4-oxobutanamide.
Differences: The position and nature of the oxo groups can significantly influence the compound’s chemical properties and reactivity.
Uniqueness
The unique combination of the aminophenyl and dioxobutyl groups in this compound imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
N-(2-aminophenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-13(19)16(14(20)8-10(2)18)12-6-4-3-5-11(12)15/h3-6H,7-8,15H2,1-2H3 |
InChIキー |
ODKDDSSGLNTJMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)N(C1=CC=CC=C1N)C(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


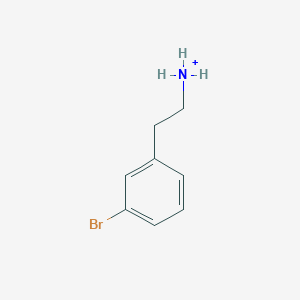
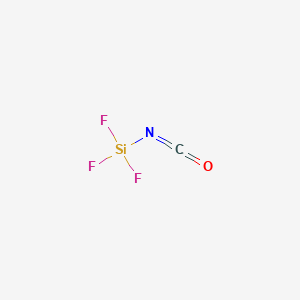
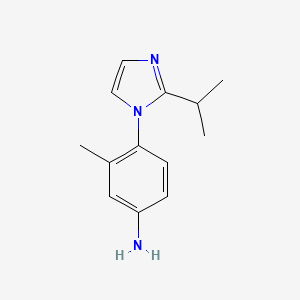
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
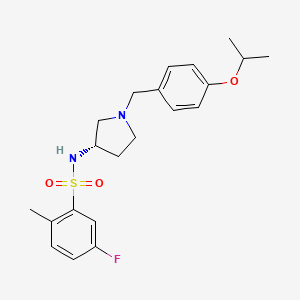
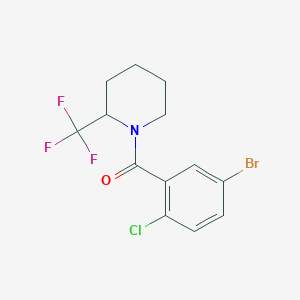

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
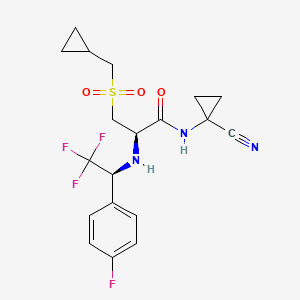
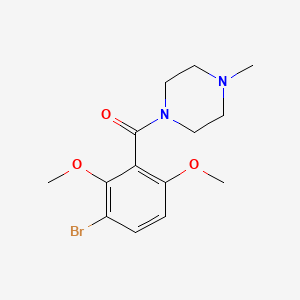
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)

